molecular formula C9H14ClNO3 B195469 Normetanephrine hydrochloride CAS No. 1011-74-1

Normetanephrine hydrochloride

Cat. No.: B195469
CAS No.: 1011-74-1
M. Wt: 219.66 g/mol
InChI Key: VKFPRGQZWKTEON-UHFFFAOYSA-N
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Description

Normetanephrine hydrochloride is a metabolite of norepinephrine, created by the action of catechol-O-methyl transferase on norepinephrine. It is excreted in the urine and found in certain tissues. This compound is significant as a marker for catecholamine-secreting tumors such as pheochromocytoma .

Mechanism of Action

Target of Action

Normetanephrine, also known as DL-Normetanephrine hydrochloride, is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of Normetanephrine are the receptors that norepinephrine would typically bind to. These include adrenergic receptors, which play a crucial role in the body’s fight-or-flight response .

Mode of Action

Normetanephrine interacts with its targets by binding to the adrenergic receptors, similar to norepinephrine . It is considered a more potent agonist . This interaction results in a series of changes within the cell, leading to various physiological responses.

Biochemical Pathways

Normetanephrine is part of the catecholamine metabolic pathway . It is formed from norepinephrine through a reaction mediated by the enzyme COMT . While the majority of norepinephrine metabolism is catalyzed by the enzyme monoamine oxidase (MAO) predominantly in sympathetic neurons, a smaller amount of norepinephrine metabolism, and all of epinephrine metabolism, occurs through the action of COMT in extraneuronal tissues as well as in the adrenal medullary chromaffin cells .

Pharmacokinetics

It is known that it is excreted in the urine . The levels of Normetanephrine in the plasma and urine can be used as a diagnostic marker for certain conditions, such as pheochromocytomas and paragangliomas .

Result of Action

The molecular and cellular effects of Normetanephrine’s action are complex and depend on the specific physiological context. In some cases, it can induce contractions in isolated rabbit aortic strips in a concentration-dependent manner . It can also inhibit norepinephrine uptake in isolated rat heart . Elevated levels of Normetanephrine in the plasma can be indicative of certain types of tumors, such as pheochromocytomas and paragangliomas .

Action Environment

The action, efficacy, and stability of Normetanephrine can be influenced by various environmental factors. For instance, certain medications can interfere with its levels in the body . Furthermore, conditions that affect the body’s overall metabolic rate, such as stress or illness, could potentially impact the production and action of Normetanephrine.

Biochemical Analysis

Biochemical Properties

Normetanephrine hydrochloride interacts with various enzymes and proteins. It is formed from norepinephrine by the enzyme catechol-O-methyltransferase (COMT) . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .

Cellular Effects

It is known that it is a marker for catecholamine-secreting tumors such as pheochromocytoma .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is created by the action of the enzyme catechol-O-methyltransferase (COMT) on norepinephrine .

Temporal Effects in Laboratory Settings

It is known that it is stable without acidification at room temperature .

Metabolic Pathways

This compound is involved in the metabolic pathway of norepinephrine. It is formed from norepinephrine by the enzyme catechol-O-methyltransferase (COMT) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Normetanephrine hydrochloride can be synthesized through the O-methylation of norepinephrine. The reaction typically involves the use of catechol-O-methyl transferase enzyme, which facilitates the transfer of a methyl group to norepinephrine, resulting in the formation of normetanephrine .

Industrial Production Methods: In industrial settings, this compound is produced through chemical synthesis involving the reaction of norepinephrine with methanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: Normetanephrine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Normetanephrine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of catecholamines.

    Biology: Studied for its role in the metabolism of norepinephrine and its implications in various physiological processes.

    Medicine: Utilized as a biomarker for diagnosing pheochromocytoma and other catecholamine-secreting tumors.

    Industry: Employed in the synthesis of pharmaceuticals and as a reagent in biochemical assays

Comparison with Similar Compounds

Uniqueness: Normetanephrine hydrochloride is unique due to its specific role as a metabolite of norepinephrine and its utility as a biomarker for catecholamine-secreting tumors. Unlike metanephrine, which is derived from epinephrine, normetanephrine is specifically associated with norepinephrine metabolism .

Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPRGQZWKTEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905944
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40905944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-74-1, 13015-71-9
Record name (±)-Normetanephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normetanephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Normetanephrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride
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Record name NORMETANEPHRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Normetanephrine hydrochloride in studying adrenergic presynaptic receptors?

A: this compound is used as a tool to investigate the function of adrenergic presynaptic receptors, specifically alpha-adrenoceptors, in modulating neurotransmitter release. [] This compound acts as an inhibitor of extraneuronal uptake processes, helping researchers isolate the effects of agonists and antagonists on neuronal uptake and the dynamics of neurotransmitter release. []

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C9H14NO3+.Cl-. [] While the exact molecular weight isn't stated in the provided abstract, it can be calculated from the formula to be approximately 219.68 g/mol.

Q3: Is there structural information available for this compound?

A: Yes, research has been conducted to determine the structure of DL-Normetanephrine hydrochloride. [] The specific details of the structure, including bond lengths and angles, are not outlined in the provided abstract but are likely described within the full paper.

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